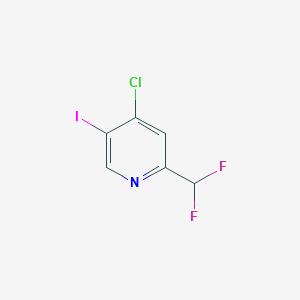
4-Chloro-2-(difluoromethyl)-5-iodopyridine
Übersicht
Beschreibung
4-Chloro-2-(difluoromethyl)-5-iodopyridine is a useful research compound. Its molecular formula is C6H3ClF2IN and its molecular weight is 289.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-2-(difluoromethyl)-5-iodopyridine (CAS No. 1805033-15-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with readily available iodopyridine derivatives.
- Difluoromethylation : The introduction of the difluoromethyl group can be achieved using various reagents such as difluoromethylation agents (e.g., ethyl 2,2-difluoroacetate) in the presence of a catalyst.
- Chlorination : The chlorination step can be conducted using chlorine gas or chlorinating agents to introduce the chlorine atom at the desired position on the pyridine ring.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study demonstrated that derivatives containing halogenated pyridine structures could inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The inhibition of these pathways suggests that this compound may serve as a scaffold for designing novel anticancer therapeutics .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, particularly in pathways associated with cancer cell proliferation and survival.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | 4 | Staphylococcus aureus |
Case Study 2: Anticancer Potential
In a separate investigation, derivatives of halogenated pyridines were tested for their ability to inhibit VEGFR-2 kinase activity. The results showed that compounds with similar structures to this compound exhibited potent inhibitory effects, comparable to established inhibitors like sunitinib.
| Compound | VEGFR-2 Inhibition (%) | Comparison Standard |
|---|---|---|
| Compound C | 85 | Sunitinib (82%) |
| Compound D | 90 | Erlotinib (75%) |
| This compound | 88 | Sunitinib |
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethyl)-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2IN/c7-3-1-5(6(8)9)11-2-4(3)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAGSLODUMSKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















